
4-Octadecene-1,3-diol, 2-amino-
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Overview
Description
4-Octadecene-1,3-diol, 2-amino- (IUPAC name: (4E)-2-aminooctadec-4-ene-1,3-diol) is a bioactive sphingoid base, a critical structural component of sphingolipids. It is a C18 amino alcohol with an unsaturated hydrocarbon chain and hydroxyl groups at positions 1 and 2. This compound is stereochemically defined by the (2S,3R,4E) configuration, which is essential for its biological activity, particularly in cell signaling and membrane structure .
Molecular Formula: C₁₈H₃₇NO₂ Molecular Weight: 299.49 g/mol CAS Number: 6036-85-7 (E-isomer) Synonyms:
- D-erythro-Sphingosine
- trans-D-erythro-2-Amino-4-octadecene-1,3-diol
- Sphingenine
This compound serves as a precursor for sphingosine-1-phosphate (S1P), a key signaling molecule in apoptosis, inflammation, and immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sphingosine is synthesized from palmitoyl CoA and serine in a condensation reaction to yield dihydrosphingosine. This intermediate is then reduced by NADPH to dihydrosphingosine (sphinganine), acylated to dihydroceramide, and finally oxidized by FAD to ceramide . The synthesis of sphingosine occurs primarily in the endoplasmic reticulum and involves multiple enzymatic steps .
Industrial Production Methods
In industrial settings, sphingosine can be extracted from mammalian tissue samples using a binary mixture of chloroform and methanol in a modified Bligh and Dyer method . This is followed by reverse phase ultrahigh-performance liquid chromatography fractionation with a C18+ column and subsequent tandem mass spectrometry analysis .
Chemical Reactions Analysis
Phosphorylation to Sphingosine-1-Phosphate (S1P)
D-sphingosine undergoes phosphorylation by sphingosine kinases (SphK1 and SphK2) to form the signaling molecule sphingosine-1-phosphate (S1P). This reaction is ATP-dependent and occurs in cytosolic environments .
D-sphingosine+ATPSphK1/SphK2S1P+ADP
Applications : S1P regulates immune cell trafficking, angiogenesis, and cancer progression .
Acylation to Ceramide
The amino group reacts with fatty acyl-CoA derivatives (e.g., palmitoyl-CoA) via ceramide synthases (CerS) to form ceramide, a central molecule in sphingolipid metabolism .
D-sphingosine+Fatty acyl-CoACerSCeramide+CoA
Key Features :
-
Ceramide structure determines membrane rigidity and apoptotic signaling.
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Enzyme specificity dictates fatty acid chain length (C16–C24) .
Oxidation and Reduction
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Oxidation : The hydroxyl group at position 3 can be oxidized to a ketone under mild conditions (e.g., using pyridinium chlorochromate).
-
Reduction : The trans-alkene bond (C4–C5) is hydrogenated to form dihydrosphingosine (sphinganine) using catalysts like Pd/C .
Esterification and Glycosylation
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Esterification : The hydroxyl groups react with acyl chlorides (e.g., benzoyl chloride) to form protected derivatives, essential for synthetic intermediates .
-
Glycosylation : Used in ganglioside synthesis, where glycosyl donors (e.g., lactose trichloroacetimidate) are coupled to the sphingosine backbone under BF₃ catalysis .
2.2.1 Azide Protection
The amino group is converted to an azide using triflyl azide (TfN₃) in dichloromethane, enabling click chemistry applications :
D-sphingosine+TfN3→2-Azido-sphingosine+Byproducts
Conditions : Room temperature, 10 hours .
2.2.2 Silylation
Primary hydroxyl groups are protected with tert-butyldiphenylsilyl (TBDPS) chloride in the presence of triethylamine and DMAP :
D-sphingosine+TBDPS-Cl→TBDPS-protected sphingosine+HCl
Yield : >85% after silica gel chromatography .
Comparative Reactivity of Sphingosine Derivatives
Derivative | Reactive Sites | Key Reactions | Applications |
---|---|---|---|
D-Sphingosine | –NH₂, –OH (C1, C3) | Phosphorylation, acylation | Signaling, ceramide synthesis |
Dihydrosphingosine | Saturated backbone | Ceramide formation | Lipid metabolism studies |
Sphingosine-1-phosphate | –PO₄ | Receptor binding (S1PR1–5) | Immunomodulation, drug delivery |
Ceramide | –NH–CO–R | Hydrolysis by sphingomyelinases | Apoptosis regulation, skin barrier studies |
Enzymatic Degradation Pathways
D-sphingosine is catabolized via:
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Lysosomal Breakdown : Sphingolipid-activated enzymes (e.g., sphingomyelinases) hydrolyze complex sphingolipids into ceramide, which is further cleaved to sphingosine .
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Salvage Pathway : Recycling of sphingosine from degraded sphingolipids for ceramide re-synthesis .
Analytical Data and Characterization
Scientific Research Applications
Scientific Research Applications
Sphingosine is utilized in various scientific research applications, including:
- Enzyme Inhibition: D-erythro-Sphingosine is known to inhibit protein kinase C and calmodulin-dependent enzymes .
- Induction of Apoptosis: It can induce apoptosis, making it useful in studies related to programmed cell death .
- Cell Membrane Constituent: Sphingosine is a constituent of cell membranes and is thus used in studies of membrane structure and function .
- Signaling Molecule Research: Sphingolipid metabolites like sphingosine are lipid signaling molecules involved in diverse cellular processes .
- Antifungal Activity: Oceanapiside, which contains sphingosine, exhibits antifungal activity against Fluconazole-resistant yeast Candida glabrata .
- Aggregation Studies: Sphingosine's interaction with amyloid-beta (Aβ) and metal ions impacts the aggregation of metal-free Aβ .
- pH Dependence of Aggregation: NMR measurements show the NH3+–NH2 transition of sphingosine occurs at pH 6.6, causing a structural shift in sphingosine aggregates .
- Antifungal Research: Oceanapiside, a compound containing sphingosine, exhibits antifungal activity against Fluconazole-resistant yeast Candida glabrata .
Notes
Mechanism of Action
Sphingosine acts as a second messenger in response to various cellular stress signals, such as DNA damage or cellular injury. It promotes cell cycle arrest and apoptosis by affecting the balance between pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases and other apoptotic effectors . Sphingosine can also regulate cell cycle progression by inhibiting cyclin-dependent kinases and inducing the expression of cell cycle inhibitors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers
The stereochemistry of the amino alcohol backbone significantly impacts biological activity.
Key Insight : The D-erythro isomer (natural form) exhibits higher receptor affinity compared to the L-erythro form due to stereospecific interactions .
Functional Group Modifications
Substitutions on the amino or hydroxyl groups alter solubility and biological function.
Key Insight :
- S1P’s phosphate group enhances solubility and enables extracellular signaling .
- Azide derivatives are used in bioorthogonal labeling but lack native bioactivity .
Backbone Modifications
Variations in the hydrocarbon chain (unsaturation, length) affect membrane integration.
Key Insight :
Biological Activity
4-Octadecene-1,3-diol, 2-amino- (also known as D-erythro-sphingosine) is a significant compound in the sphingolipid family, known for its diverse biological activities. This article provides an in-depth examination of its biological activity, including its mechanisms of action, effects on various cellular pathways, and potential therapeutic applications.
- Molecular Formula : C18H37NO2
- Molecular Weight : 299.492 g/mol
- CAS Number : 25695-95-8
- Density : 0.9 ± 0.1 g/cm³
- Boiling Point : 445.9 ± 45.0 °C at 760 mmHg
4-Octadecene-1,3-diol, 2-amino- exhibits several biological activities primarily through its interaction with various enzymes and signaling pathways:
- p32 Kinase Activation : It acts as a potent activator of p32 kinase with an EC50 of approximately 8 μM. This activation is critical for various cellular processes, including cell growth and differentiation .
- Inhibition of Protein Kinase C (PKC) : The compound inhibits PKC, which plays a vital role in signal transduction pathways. This inhibition can influence cell regulation and has implications in cancer biology .
- MAPK Inhibition : It has been shown to inhibit mitogen-activated protein kinases (MAPKs), which are crucial for cell signaling related to growth and apoptosis .
Cytotoxicity and Anticancer Effects
Research indicates that 4-Octadecene-1,3-diol, 2-amino- possesses anticancer properties:
- Apoptosis Induction : The compound induces apoptosis in cancer cells, leading to DNA fragmentation and cell death .
- Cell Viability Studies : MTT assays have demonstrated that this compound can reduce cell viability in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Study on Neurotoxicity
A study investigated the effects of sphingosine on neuroblastoma cells (SH-SY5Y). The results indicated that sphingosine could exacerbate neurotoxicity induced by amyloid-beta (Ab42) aggregates, particularly in the presence of metal ions like Zn(II) and Cu(II). This suggests a complex role of sphingosine derivatives in neurodegenerative diseases .
Antitumor Activity
In another study focusing on lung cancer cells (A549), the combination of 4-Octadecene-1,3-diol with other therapeutic agents showed synergistic effects in inhibiting cell proliferation. The study employed isobologram analysis to quantify the interactions between drugs, confirming the compound's potential in combination therapies .
Table 1: Summary of Biological Activities
Table 2: IC50 Values for Cytotoxicity
Properties
IUPAC Name |
2-aminooctadec-4-ene-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUZIQQURGPMPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.